2-(3-Bromophenoxy)acetamide

Descripción general

Descripción

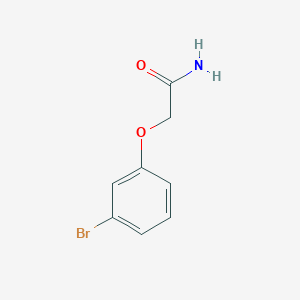

2-(3-Bromophenoxy)acetamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamide moiety. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 3-bromophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials. This reaction is catalyzed by a palladium catalyst and proceeds through a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenoxy)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while the acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted phenoxyacetamides.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids and amines.

Aplicaciones Científicas De Investigación

2-(3-Bromophenoxy)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenoxy)acetamide involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to interact with various biological molecules. Potential modes of action include:

Disruption of Cell Membranes: Interfering with the integrity of cell membranes.

Inhibition of Protein or Nucleic Acid Synthesis: Binding to enzymes or nucleic acids, inhibiting their function.

Induction of Reactive Oxygen Species: Generating reactive oxygen species that can damage cellular components.

Comparación Con Compuestos Similares

2-(3-Bromophenoxy)acetamide can be compared with other similar compounds, such as:

2-(4-Bromophenoxy)acetamide: Similar structure but with the bromine atom in the para position, which may affect its reactivity and biological activity.

2-(3-Bromopropoxy)benzaldehyde: Contains a propoxy group instead of an acetamide group, leading to different chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further investigation in medicine and industry.

Actividad Biológica

2-(3-Bromophenoxy)acetamide is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : CHBrNO

Molecular Weight : 232.06 g/mol

CAS Number : 214210-03-4

The compound features a bromophenoxy group attached to an acetamide moiety, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances the compound's ability to interact with various biological targets.

Mechanisms of Biological Activity

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It binds to specific enzymes, potentially inhibiting or activating their functions. This interaction can lead to significant alterations in metabolic pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. It may upregulate or downregulate genes involved in critical metabolic processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce the formation of ROS, which may lead to oxidative stress and cellular damage, impacting cell viability.

Biological Activity Spectrum

Recent studies have explored the biological activity spectrum of this compound, revealing its potential therapeutic applications:

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing efficacy against various pathogens. For instance, it has demonstrated activity against Cryptosporidium, a parasite responsible for cryptosporidiosis .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Study on Cryptosporidium

A notable study synthesized various acetamide derivatives, including this compound, to evaluate their efficacy against Cryptosporidium. The results indicated that this compound had a low EC value (0.17 μM), suggesting potent activity against the parasite .

Propiedades

IUPAC Name |

2-(3-bromophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGWLWAHXTFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428937 | |

| Record name | 2-(3-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-03-4 | |

| Record name | 2-(3-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.